For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Difurfuryl Sulfide
Introduction
Difurfuryl sulfide (CAS No. 13678-67-6) is an organosulfur compound characterized by two furfuryl groups linked by a sulfur atom.[1] This compound is of significant interest in various industrial and research settings due to its unique chemical properties and potential applications.[1] It is a versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[2] Additionally, it is utilized as a flavoring agent in the food and fragrance industry, imparting roasted coffee, meaty, and earthy notes.[3][4][5] This document provides a comprehensive overview of the chemical properties of difurfuryl sulfide, including its physical characteristics, reactivity, and analytical methodologies.
Chemical and Physical Properties
Difurfuryl sulfide typically presents as a white to pale yellow or brown low-melting solid or liquid.[3][4][5] It possesses a distinctive odor, often described as resembling roasted coffee.[1][3] While it has low solubility in water, it is soluble in most organic solvents.[1][5][6]
Table 1: Physical and Chemical Properties of Difurfuryl Sulfide
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂S | [1][2][7][8] |
| Molecular Weight | 194.25 g/mol | [1][2][3][7] |
| Appearance | Colorless to pale yellow liquid; White to brown low melting solid | [1][3][4] |
| Odor | Distinctive, roasted coffee, meaty, earthy, sulfury | [1][3][4][5] |
| Melting Point | 29-34 °C | [3][4] |
| Boiling Point | 135-143 °C @ 14 mmHg; 130-131 °C @ 9 mmHg | [3][4][6][8] |
| Density | 1.144-1.154 g/mL | [6] |
| Refractive Index | n20/D 1.556; 1.545-1.560 | [3][4][6] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][5][6] |
| Purity (GC) | >98.0% | [1][2] |
| CAS Number | 13678-67-6 | [1][2][3] |
| LogP | 2.51 | [4] |
Reactivity and Chemical Behavior
The chemical reactivity of difurfuryl sulfide is largely influenced by the presence of the sulfur atom and the furan rings.[1] The sulfur atom, with its lone pairs of electrons, allows the molecule to participate in various chemical reactions, most notably nucleophilic substitutions.[1][2] This reactivity makes it a valuable precursor in the synthesis of other sulfur-containing compounds and as a ligand in coordination chemistry.[1]
Difurfuryl sulfide is considered a stable compound under standard conditions, but it can undergo decomposition at high temperatures.[2][9][10] Its stability and reactivity profile make it an excellent candidate for applications in organic synthesis and material science, where it can be used to formulate additives that enhance the performance of polymers and coatings.[2]
Experimental Protocols
Synthesis of Difurfuryl Sulfide
A common method for the preparation of difurfuryl sulfide involves the reaction of 2-furyl-methanethiol with furfuryl bromide.[3][4]
Materials:
-
2-furyl-methanethiol
-
Potassium hydroxide (KOH)
-
Ethanol
-
Furfuryl bromide
-
Diethyl ether
Procedure:
-
A solution of 2-furyl-methanethiol is prepared in ethanolic potassium hydroxide.
-
A solution of furfuryl bromide in diethyl ether is prepared separately.
-
The two solutions are mixed and refluxed.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the difurfuryl sulfide product.
-
Purification can be achieved through distillation under reduced pressure.
Caption: Synthesis workflow for Difurfuryl Sulfide.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of synthesized difurfuryl sulfide can be confirmed using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., HITACHI M-80B).[6]
-
Capillary Column suitable for separating volatile sulfur compounds.
GC Conditions (Hypothetical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Sample Preparation:
-
Dilute a small amount of the difurfuryl sulfide product in a suitable organic solvent (e.g., dichloromethane or methanol).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Analysis:
-
The retention time from the gas chromatogram is used for identification.
-
The mass spectrum is compared with known databases (e.g., NIST, HMDB) for confirmation. The expected mass spectrum would show a prominent peak at m/z 81.[6]
Caption: Experimental workflow for GC-MS analysis.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for difurfuryl sulfide are not extensively documented, research on structurally similar compounds, such as difurfuryl disulfide, provides insights into potential biological activities. Difurfuryl disulfide has been shown to induce apoptosis in human leukemia Jurkat cells through the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3.[11] Given the structural similarity, it is plausible that difurfuryl sulfide could exhibit comparable cytotoxic or pro-apoptotic effects, making it a compound of interest for further investigation in drug development.
Caption: Hypothesized apoptotic pathway induced by Difurfuryl Sulfide.
Applications
Difurfuryl sulfide has a range of applications across different industries:
-
Flavor and Fragrance: It is used as a flavoring agent in food products to create coffee, cocoa, and meat flavors.[2][3]
-
Polymer Chemistry: It serves as a monomer or building block in the synthesis of polymers, contributing to enhanced thermal stability and chemical resistance.[2]
-
Agrochemicals: There is ongoing research into its potential use as a more environmentally friendly pesticide or fungicide.[2]
-
Material Science: It is employed in the formulation of specialized coatings and adhesives due to its strong adhesion and durability.[2]
-
Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of a variety of other organic and organosulfur compounds.[1]
References
- 1. CAS 13678-67-6: Difurfuryl sulfide | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Difurfuryl sulfide CAS#: 13678-67-6 [amp.chemicalbook.com]
- 4. Difurfuryl sulfide | 13678-67-6 [chemicalbook.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. Difurfuryl sulfide | C10H10O2S | CID 61659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. parchem.com [parchem.com]
- 9. Thermal decomposition mechanism of single-molecule precursors forming metal sulfide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
